molecular formula C8H7FN2O2 B2660553 5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one CAS No. 2229528-53-2

5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B2660553
CAS No.: 2229528-53-2
M. Wt: 182.154
InChI Key: BFDOPRRLIMQVAP-UHFFFAOYSA-N
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Description

5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features a fluorinated pyridine ring fused to an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced fluorinating agents and catalysts to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized oxazolidinones.

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The oxazolidinone ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of both a fluorinated pyridine ring and an oxazolidinone ring

Properties

IUPAC Name

5-(5-fluoropyridin-2-yl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-5-1-2-6(10-3-5)7-4-11-8(12)13-7/h1-3,7H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDOPRRLIMQVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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